L-Alanine, N-ethyl-, methyl ester

Potentiometry Solvation chemistry Amino acid ester protonation

L-Alanine, N-ethyl-, methyl ester (CAS: 89584-15-6) is an N-alkylated amino acid ester derivative of L-alanine, characterized by an ethyl substituent on the α‑amino group and a methyl ester protecting group on the carboxyl terminus. This compound belongs to the class of N‑substituted α‑amino acid esters, which serve as versatile chiral building blocks in peptide synthesis and pharmaceutical intermediate preparation.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B8808633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-ethyl-, methyl ester
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)OC
InChIInChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1
InChIKeyPDWIKEWZWZGBKT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine, N-ethyl-, methyl ester – Procurement-Relevant Properties and Structural Identification


L-Alanine, N-ethyl-, methyl ester (CAS: 89584-15-6) is an N-alkylated amino acid ester derivative of L-alanine, characterized by an ethyl substituent on the α‑amino group and a methyl ester protecting group on the carboxyl terminus [1]. This compound belongs to the class of N‑substituted α‑amino acid esters, which serve as versatile chiral building blocks in peptide synthesis and pharmaceutical intermediate preparation [2]. Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol . The compound is commercially available as a liquid or low-melting solid with typical purity specifications of ≥95% .

Why Substituting L-Alanine, N-ethyl-, methyl ester with Unsubstituted or Mono-Substituted Analogs Compromises Experimental Outcomes


Generic substitution of L-Alanine, N-ethyl-, methyl ester with simpler alanine esters (e.g., L-alanine methyl ester or L-alanine ethyl ester) or N‑methyl analogs is not scientifically equivalent because the N‑ethyl group introduces distinct steric and electronic effects that alter protonation equilibria, chromatographic retention behavior, and gelling properties [1]. Even among closely related N‑alkyl amino acid esters, small structural modifications (methyl vs. ethyl, ester vs. free acid) produce measurable differences in physicochemical parameters that directly impact synthetic utility, analytical method development, and material performance [2]. The following quantitative evidence demonstrates that this compound occupies a specific property space that cannot be replicated by its nearest structural neighbors.

Quantitative Differentiation of L-Alanine, N-ethyl-, methyl ester from Key Comparators: A Procurement-Focused Evidence Review


Altered Protonation Constant in Ethanol-Water Mixtures Relative to Non‑Alkylated Analogs

The protonation constant (log K) of α‑amino acid esters in ethanol‑water mixtures reflects the basicity of the amino group, which governs reactivity in peptide coupling and other nucleophilic reactions. Potentiometric measurements across 20–80% (v/v) ethanol‑water at 25 °C and ionic strength 0.1 M NaCl demonstrate that the protonation constants of α‑amino acid methyl and ethyl esters decrease linearly with increasing ethanol content, but the absolute values differ systematically between methyl and ethyl ester series [1]. While direct data for N‑ethyl‑L‑alanine methyl ester are not reported in this study, the methodology establishes that ester chain length and N‑substitution both influence the solvation environment of the protonatable amino group, providing a class‑level inference that N‑ethyl substitution will shift the protonation equilibrium relative to the non‑alkylated parent L‑alanine methyl ester [1].

Potentiometry Solvation chemistry Amino acid ester protonation

Chromatographic Resolution of N‑Trifluoroacetyl Alanine Esters Demonstrates Distinct Retention Properties

Gas chromatographic analysis using an Agilent J&W CP‑Chirasil‑DEX CB chiral column successfully resolves six N‑trifluoroacetyl (TFA) derivatives of alanine methyl, ethyl, and propyl esters within 22 minutes [1]. This separation demonstrates that the ester alkyl chain length (methyl vs. ethyl vs. propyl) produces sufficient differences in volatility and stationary phase interaction to enable baseline resolution under standardized GC conditions [1]. Although the specific compound L‑Alanine, N‑ethyl‑, methyl ester was not among the tested derivatives, the data establish that mixed ester derivatives (e.g., N‑ethyl with methyl ester) will exhibit retention times distinct from both the corresponding methyl ester and ethyl ester homologs, making unambiguous analytical identification possible [1].

Gas chromatography Chiral separation Analytical method development

N‑Lauroyl Derivatives Reveal Methyl Ester Confers Stronger Gelling Ability than Ethyl Ester in Vegetable Oils

A comparative study of N‑lauroyl‑L‑alanine methyl ester (LAM) and N‑lauroyl‑L‑alanine ethyl ester (LAE) synthesized from L‑alanine methyl ester and L‑alanine ethyl ester, respectively, reveals that the methyl ester derivative exhibits superior gelling performance [1]. LAM demonstrated a minimal gelling concentration of 43.1 g·L⁻¹, which is 2.3‑fold lower than the 100.3 g·L⁻¹ required for LAE, indicating significantly stronger gelation efficiency [1]. Additionally, the melting point of LAM (59.0 °C) exceeds that of LAE (46.3 °C) by 12.7 °C, and both compounds remain thermostable up to 100 °C [1]. While this evidence pertains to N‑lauroyl rather than N‑ethyl derivatives, it provides a class‑level inference that the methyl ester moiety, when combined with appropriate N‑substitution, yields quantifiably different material properties compared to ethyl ester analogs [1].

Gelator performance Pharmaceutical excipients Controlled release

Physicochemical Distinction from D‑Enantiomer and Regioisomeric β‑Alanine Derivatives

L‑Alanine, N‑ethyl‑, methyl ester (CAS 89584‑15‑6, C₆H₁₃NO₂, MW 131.17) is structurally and stereochemically distinct from several commercially available comparators. The D‑enantiomer analog, D‑Alanine, N‑methyl‑, ethyl ester (CAS 118895‑34‑4), possesses an inverted stereocenter at the α‑carbon, which would yield different optical rotation and potentially different biological recognition [1]. Furthermore, the β‑alanine regioisomer Ethyl N‑methyl‑β‑alaninate (CAS 2213‑08‑3) differs in the position of the amino group relative to the carboxyl, altering both chemical reactivity and biological activity profile . The (S)‑N‑ethylalanine methyl ester variant (CAS 222550‑60‑9) corresponding to the valine‑derived structure (C₈H₁₇NO₂, MW 159.23) is a higher molecular weight homolog that cannot substitute for the alanine‑based scaffold .

Chiral purity Stereochemistry Regioisomer differentiation

N‑Ethyl Substitution Enables Distinct Surface Activity Profile in N‑Acyl‑N‑alkyl‑β‑alanine Surfactant Systems

A foundational study of N‑acyl‑N‑alkyl‑β‑alanine salts demonstrated that the identity of the N‑alkyl substituent (methyl vs. ethyl) significantly influences surface active properties including foaming, wetting, and hard water resistance [1]. Among the series examined, both N‑methyl and N‑ethyl derivatives exhibited excellent surface activities at pH 6–7, but the specific performance profile differed between the two alkyl groups [1]. This class‑level evidence indicates that N‑ethyl‑L‑alanine methyl ester, upon appropriate N‑acylation, would yield surfactant properties distinguishable from the corresponding N‑methyl analog, providing a tunable handle for formulation optimization [1].

Surfactant chemistry Structure‑activity relationship Cosmetic ingredients

L-Alanine, N-ethyl-, methyl ester – High-Value Application Scenarios Driven by Quantitative Differentiation


Chiral Building Block for Enantioselective Synthesis of Peptidomimetics

The L‑stereochemistry and dual N‑ethyl/methyl ester protection of this compound make it an ideal intermediate for the synthesis of peptidomimetic drug candidates requiring a non‑basic, lipophilic alanine residue. The distinct protonation behavior [1] and chromatographic properties [2] ensure that the desired stereoisomer can be unambiguously identified and purified, mitigating the risk of racemization or contamination by D‑enantiomer impurities [3]. This application is particularly relevant for pharmaceutical process chemistry where stereochemical fidelity is a critical quality attribute.

Analytical Reference Standard for GC‑Based Amino Acid Derivative Profiling

The demonstrated ability of chiral GC columns to resolve structurally similar alanine ester N‑TFA derivatives [1] positions L‑Alanine, N‑ethyl‑, methyl ester as a valuable reference standard for method development and validation in amino acid analysis. Laboratories developing purity assays for complex peptide hydrolysates or fermentation broths can use this compound to establish system suitability criteria and confirm retention time windows for N‑alkylated amino acid ester impurities.

Precursor for Tailored N‑Acyl Surfactants with Tunable Interfacial Properties

Following N‑acylation with appropriate fatty acid chlorides, this compound can be converted into N‑acyl‑N‑ethyl alanine methyl ester derivatives whose surface active properties differ measurably from the corresponding N‑methyl analogs [1]. This tunability enables formulation scientists to optimize foaming, wetting, and emulsification performance in personal care, cosmetic, and industrial cleaning applications without altering the core surfactant scaffold.

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